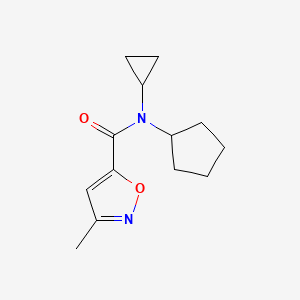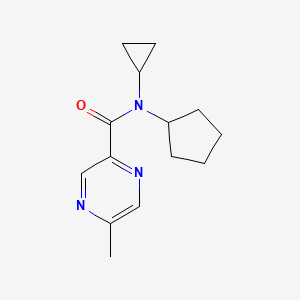
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide, also known as EFCC, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. EFCC belongs to the class of cyclopropane carboxamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide is not fully understood. However, it is believed that N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide is also believed to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been shown to have both biochemical and physiological effects. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been shown to decrease the expression of various genes involved in cancer cell growth and proliferation. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has also been shown to decrease the production of reactive oxygen species (ROS) in cancer cells. In addition, N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been shown to decrease the expression of various cytokines involved in inflammation. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has also been shown to decrease the production of nitric oxide (NO) in macrophages.
Advantages and Limitations for Lab Experiments
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several advantages for lab experiments. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide is relatively easy to synthesize and can be obtained in high yields. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide is also stable under normal laboratory conditions. However, N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several limitations for lab experiments. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide is not very soluble in water, which makes it difficult to administer to cells or animals. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide also has poor bioavailability, which means that it may not be effective when administered orally.
Future Directions
There are several future directions for N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide research. One direction is to optimize the synthesis method to improve the yield and purity of N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide. Another direction is to investigate the mechanism of action of N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide in more detail. This could involve identifying the specific targets of N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide in cancer cells and bacteria. Another direction is to investigate the potential of N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide as a therapeutic agent for other diseases such as inflammation and autoimmune disorders. Finally, future research could focus on improving the bioavailability of N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide to make it more effective as a therapeutic agent.
Conclusion:
In conclusion, N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been shown to have anticancer and antibacterial properties and has been tested against various cancer cell lines and bacterial strains. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several advantages for lab experiments but also has limitations such as poor solubility and bioavailability. Future research could focus on optimizing the synthesis method, investigating the mechanism of action, and improving the bioavailability of N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide.
Synthesis Methods
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of triethylamine to form N-ethoxy-4-fluorobenzamide. This compound is then reacted with cyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide.
Scientific Research Applications
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been the focus of scientific research due to its potential applications in medicine and pharmacology. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been shown to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, colon cancer, and lung cancer. N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide has also been shown to have antibacterial properties and has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-14-11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMKJRPYGCIMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethoxy-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)
![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


